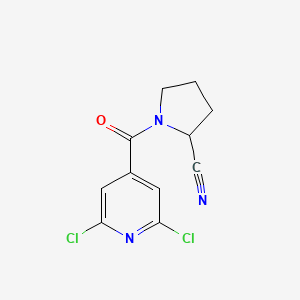
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, also known as PHT-427, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in cancer treatment. This compound belongs to the class of thiazole-based compounds and is known to inhibit the activity of Akt, a protein kinase that plays a crucial role in cell survival and proliferation.
作用机制
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide exerts its anticancer effects by inhibiting the activity of Akt, a protein kinase that plays a crucial role in cell survival and proliferation. Akt is overexpressed in many types of cancer and is associated with increased tumor growth and resistance to chemotherapy. N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide binds to the PH domain of Akt, preventing its activation and downstream signaling. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer effects, N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to inhibit the proliferation of endothelial cells, which play a crucial role in angiogenesis (the formation of new blood vessels). N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has also been shown to enhance the efficacy of other cancer treatments, making it a potentially valuable addition to combination therapies.
However, there are also limitations to using N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide in lab experiments. It has been shown to have off-target effects, which may limit its specificity and efficacy. In addition, the optimal dosage and administration schedule of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide have not been fully established, which may affect its effectiveness in clinical settings.
未来方向
There are several future directions for the study of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide. One area of research is the optimization of its chemical structure to improve its specificity and efficacy. Another area of research is the identification of biomarkers that can predict the response to N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide treatment. This may help to identify patients who are most likely to benefit from this treatment. In addition, there is a need for further preclinical and clinical studies to establish the optimal dosage and administration schedule of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide and to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a promising small molecule inhibitor that has shown potential in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the study of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, including the optimization of its chemical structure, the identification of biomarkers, and further preclinical and clinical studies. N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide represents a valuable addition to the arsenal of cancer treatments and may help to improve patient outcomes in the future.
合成方法
The synthesis of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide involves several steps, including the preparation of 2-methyl-1,3-thiazole-4-carboxylic acid, 4-chloro-3-nitrobenzoic acid, and 4-hydroxybenzaldehyde, which are then reacted to form the final product. The synthesis process has been described in detail in several scientific publications, and the purity and yield of the compound have been optimized through various methods.
科学研究应用
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been extensively studied for its potential in cancer treatment. Several preclinical studies have shown that N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide inhibits the activity of Akt, leading to the induction of apoptosis (programmed cell death) in cancer cells. N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to be effective against a variety of cancer types, including breast cancer, prostate cancer, and glioblastoma. In addition, N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
属性
IUPAC Name |
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-18-16(10-22-11)12-2-4-13(5-3-12)17(21)19-14-6-8-15(20)9-7-14/h2-10,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMCYIDKLJXDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)


![(3aS,6aR)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635743.png)
![2-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6635755.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)
![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)




